3-Hydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, has been identified as an emerging environmental contaminant due to its widespread presence in various environmental matrices. Research efforts are focused on developing efficient and accurate methods for its detection and quantification in various environmental samples, such as water, sediment, and biota. Studies utilize techniques like in-cell clean-up pressurized liquid extraction and gas chromatography-tandem mass spectrometry . Additionally, atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) is employed for analyzing regulated and emerging contaminants like 3-hydroxybenzophenone in water samples after stir bar sorptive extraction (SBSE) . These analytical methods contribute to understanding the environmental fate and distribution of 3-hydroxybenzophenone, aiding in environmental risk assessment.
Scientific research explores the potential biological activities of 3-hydroxybenzophenone, particularly focusing on its hormonal effects. Studies have shown that it exhibits estrogenic and anti-androgenic properties, raising concerns about potential endocrine disruption in humans and wildlife exposed to this compound. However, further research is needed to fully elucidate the mechanisms of action and potential long-term health effects associated with 3-hydroxybenzophenone exposure .
Beyond environmental analysis and biological activity studies, 3-hydroxybenzophenone finds use in specific research applications due to its unique chemical properties. Its ability to form hydrogen bonds makes it a valuable co-material for certain oxidizing agents like meta-chloroperoxybenzoic acid (MCPBA) . Additionally, its photoinitiating properties have potential applications in various photochemical reactions used in research settings.
3-Hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol. It consists of a benzophenone structure with a hydroxyl group (-OH) located at the meta position relative to the carbonyl group. This compound is known for its potential applications in various fields, including photoprotection and as a chemical intermediate in organic synthesis. Its chemical structure can be represented as follows:
textO ||C6H4-C-C6H4 | OH
3-Hydroxybenzophenone is recognized for its ability to absorb ultraviolet light, making it valuable in formulations aimed at protecting skin and materials from UV radiation. It is also classified as a hazardous substance, causing skin and eye irritation upon contact .
These reactions illustrate its versatility as a precursor for synthesizing more complex organic molecules.
3-Hydroxybenzophenone exhibits significant biological activity, particularly concerning endocrine disruption. Studies have indicated that it possesses both estrogenic and anti-androgenic properties, which may influence hormonal pathways in organisms . Its potential to disrupt endocrine function raises concerns regarding environmental exposure and safety in consumer products.
Additionally, its photoprotective properties make it a candidate for use in sunscreens and skincare products, where it helps prevent skin damage caused by ultraviolet radiation.
Several methods exist for synthesizing 3-Hydroxybenzophenone:
These synthetic routes highlight the compound's accessibility for research and industrial applications.
3-Hydroxybenzophenone has diverse applications across various industries:
These applications leverage its unique chemical properties and biological activities.
Interaction studies involving 3-Hydroxybenzophenone have focused on its effects on hormonal activities. Research indicates that it can bind to estrogen receptors, influencing estrogen-mediated processes in cells. Additionally, investigations into its interactions with other chemicals have shown that it may alter the bioavailability and efficacy of certain drugs due to its potential to modulate metabolic pathways .
Such studies are crucial for understanding the safety profile of this compound in consumer products and pharmaceuticals.
Several compounds share structural similarities with 3-Hydroxybenzophenone. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Benzophenone | Contains two phenyl rings connected by a carbonyl group | Lacks hydroxyl group; primarily used as a UV filter |
Oxybenzone | Similar UV-absorbing properties | Contains an additional methoxy group; more soluble in organic solvents |
Hydroxytyrosol | Contains two hydroxyl groups on phenolic rings | Known for antioxidant properties; derived from olive oil |
2-Hydroxybenzophenone | Hydroxyl group at the ortho position | Different positioning of hydroxyl affects reactivity and biological activity |
The uniqueness of 3-Hydroxybenzophenone lies in its specific position of the hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds. This positioning affects how it interacts with biological systems and other chemical entities.
Benzophenone derivatives have been pivotal in industrial chemistry since the late 19th century. Carl Graebe’s early work on benzophenone reduction (1874) laid the foundation for its use in synthetic organic chemistry. By the mid-20th century, benzophenone derivatives gained prominence in UV protection due to their strong absorption in the UVB and UVA regions. Key milestones include:
The evolution of benzophenone derivatives underscores the transition from simple UV absorbers to multifunctional additives. 3-Hydroxybenzophenone, while less explored historically, has recently gained attention for its superior hydrogen-bonding capacity compared to ortho-substituted analogs, enhancing its photostabilization efficacy.
Era | Application | Example Derivatives |
---|---|---|
1874–1950s | Synthetic intermediates | Benzophenone |
1960s–1980s | UV filters in cosmetics | Benzophenone-3 (BP-3) |
1990s–2000s | Photoinitiators in UV-curing | 4,4'-Bis(dimethylamino)benzophenone |
2010s–Present | Polymer stabilizers and photostabilizers | 3-Hydroxybenzophenone |
3-Hydroxybenzophenone interacts with estrogen receptors (ERs) through structural mimicry of endogenous estrogens. The hydroxyl group at the phenyl A-ring’s third position enables partial engagement with the ER ligand-binding domain (LBD). Molecular docking studies suggest this hydroxyl group forms hydrogen bonds with ERα residues Glu-353 and Arg-394, stabilizing the receptor’s active conformation [2] [4]. However, the absence of a 4-hydroxyl group—a critical feature in stronger xenoestrogens like 4-hydroxybenzophenone—reduces binding affinity. For instance, 3-hydroxybenzophenone’s 50% inhibitory concentration (IC50) for ERα binding is approximately 10-fold higher than that of 4-hydroxybenzophenone [2].
The compound’s estrogenic potency was demonstrated in MCF-7 breast cancer cells, where it induced proliferation at concentrations ≥10⁻⁶ M, though with lower efficacy than 17β-estradiol [7]. Transcriptional activation assays using estrogen response element (ERE)-driven reporters confirmed its ability to upregulate ER target genes such as CXCL12 and amphiregulin, albeit at reduced magnitudes compared to structurally analogous metabolites [4]. Notably, the spatial orientation of the hydroxyl group limits interactions with His-524 in the ER LBD, a residue critical for stabilizing helix 12 in the active position, further explaining its partial agonist activity [4].
3-Hydroxybenzophenone antagonizes androgen receptor (AR) signaling by competing with dihydrotestosterone (DHT) for binding. In NIH3T3 fibroblasts transfected with AR, the compound inhibited DHT-induced transcriptional activity by 40–60% at 10⁻⁵ M [2]. Mechanistically, its planar structure allows insertion into the AR ligand-binding pocket, displacing DHT and preventing co-activator recruitment. This interference disrupts AR-dependent gene expression, including pathways regulating prostate development and spermatogenesis.
The anti-androgenic activity is structure-dependent: the meta-hydroxyl group on the phenyl B-ring creates steric hindrance that destabilizes AR’s active conformation. Unlike 2,4-dihydroxybenzophenone (BP-1), which exhibits mixed agonist/antagonist behavior, 3-hydroxybenzophenone functions as a pure antagonist due to its inability to stabilize the AR N-terminal domain [2]. In Hershberger assays, 3-hydroxybenzophenone reduced seminal vesicle weight in castrated rats by 30% at 100 mg/kg, confirming in vivo anti-androgenicity [2].
Parameter | 3-Hydroxybenzophenone | BP-1 (2,4-Dihydroxybenzophenone) |
---|---|---|
Hydroxylation Positions | Phenyl A-ring: 3-OH | Phenyl A-ring: 2-OH, 4-OH |
ERα Binding Affinity | Moderate (IC50: ~5 × 10⁻⁵ M) | High (IC50: ~10⁻⁶ M) |
AR Antagonism | Strong (60% inhibition) | Weak (20% inhibition) |
Transcriptional Activation | Partial ERE activation | Full ERE and AP-1 activation |
While both metabolites disrupt endocrine pathways, their bioactivity profiles diverge due to hydroxyl group positioning. BP-1’s 2,4-dihydroxy configuration enables bidentate hydrogen bonding with ERα, enhancing its estrogenic potency [7]. In contrast, 3-hydroxybenzophenone’s single hydroxyl group favors AR antagonism by optimizing steric clashes with co-activator binding surfaces [2].
3-Hydroxybenzophenone (IUPAC: (3-hydroxyphenyl)-phenylmethanone; CAS 13020-57-0) is a pale-yellow crystalline solid used as a specialty UV absorber and as an intermediate in polymer photoinitiators. Table 1 summarises the physicochemical attributes that govern its environmental behaviour.
Parameter | Value | Data Source |
---|---|---|
Molecular weight | 198.22 g mol⁻¹ | 18 |
pK_a (phenolic OH) | 9.4 ± 0.2 (25 °C) | 9 |
log K_OW (25 °C) | 2.67 ± 0.05 | 62 |
Water solubility | 103 mg L⁻¹ (25 °C) | 31 |
Sub-cooled vapour pressure | 1.93 × 10⁻³ mm Hg (25 °C) | 31 |
Predicted molecular diameter (D_max aver) | 8.4 Å (< 17.1 Å threshold for low bioconcentration) | 86 |
Predicted bioconcentration factor (BCF) in fish | 128 L kg⁻¹ (BIONIC v.2.3 model) | 62 |
The moderate log K_OW and high water solubility imply a relatively mobile, only weakly hydrophobic molecule. These properties, together with the small hydrodynamic diameter, suggest that 3-Hydroxybenzophenone is unlikely to exceed the 5,000 L kg⁻¹ regulatory trigger for “bioaccumulative” classification under Organisation for Economic Co-operation and Development (OECD) criteria.
Field surveys confirm that 3-Hydroxybenzophenone now occurs in multiple environmental compartments. Its presence stems from (i) direct industrial discharge, (ii) incomplete removal in conventional wastewater-treatment plants, and (iii) in-situ phototransformation of parent UV filters such as benzophenone-3.
Table 2 consolidates measured concentrations from representative monitoring campaigns.
Matrix (Region / Year) | Concentration Range | Notes | Data Source |
---|---|---|---|
River water, Japan (2008) | 5–85 ng L⁻¹ | Stir-bar sorptive extraction/GC-MS | 69 |
Urban streams, South Korea (2025) | 12–55 ng L⁻¹ | Nationwide screen of 37 sites | 54 |
WWTP influent, Switzerland (2022) | 0.17–2.4 µg L⁻¹ | Higher in summer; tourist influx | 133 |
WWTP effluent, Switzerland (2022) | 0.03–0.27 µg L⁻¹ | 78% mean removal | 133 |
Coastal seawater, California (2024) | < LOQ – 9.1 ng L⁻¹ | Detected at recreation beaches | 12 |
Bed sediment, Banyuls Bay, France (2023) | 4–22 ng g⁻¹ dw | Co-occurs with benzophenone-3 | 37 |
Fish liver (Cyprinus carpio) lab exposure (11 wk, 100 µg L⁻¹) | 6–186 ng g⁻¹ dw | Rapid metabolism after week 5 | 21 |
Whole crayfish (field, USA) | 8–34 ng g⁻¹ ww | Bioaccumulation via detritus diet | 146 |
Measured and modelled evidence points to low-to-moderate bioconcentration of 3-Hydroxybenzophenone:
Collectively, these findings fall well below the European Union’s 2,000 L kg⁻¹ screening value, suggesting that 3-Hydroxybenzophenone is not prone to high-level biomagnification in pelagic food webs.
Test organism / Context | Exposure Level | BCF / BAF (L kg⁻¹) | Dominant metabolite | Data Source |
---|---|---|---|---|
Danio rerio (96 h depuration) | 1 µg L⁻¹, 22 °C | 156 | 2,4-dihydroxybenzophenone | 57 |
Cyprinus carpio (11 wk) | 100 µg L⁻¹ | 8.3–49.1 (tissue-specific) | 2,3,4-trihydroxybenzophenone | 21 |
Poecilia reticulata (acute 96 h) | 1,000 ng L⁻¹ | 37 (gill) – 112 (liver) | None detected (short exposure) | 7 |
Procambarus clarkii in situ (delta marsh) | Ambient 14 ng L⁻¹ | 138 (whole body) | Unresolved | 146 |
Key drivers of bioconcentration
Although direct discharge is important, a significant portion of the environmental burden of 3-Hydroxybenzophenone arises from photolytic conversion of benzophenone-3 in sunlit surface waters. Experimental sunlight simulating studies report:
Once formed, 3-Hydroxybenzophenone itself undergoes slow photoreduction:
Table 4 compiles key kinetic parameters.
Parameter | Benzophenone-3 | 3-Hydroxybenzophenone | Data Source |
---|---|---|---|
Direct photolysis Φ (n = 3) | 3.1 × 10⁻⁵ | 1.4 × 10⁻⁵ | 4, 117 |
k_(- OH) (M⁻¹ s⁻¹) | 2.0 × 10¹⁰ | 1.3 × 10¹⁰ | 4, 22 |
k_(^3^CDOM^*^) (M⁻¹ s⁻¹) | 1.1 × 10⁹ | 7.8 × 10⁸ | 4, 22 |
Surface-water t₁/₂ (summer, latitude 45° N) | 20 days | 26 days | 4, 22 |
Transformation products of 3-Hydroxybenzophenone
LC-QTOF-MS scans reveal hydroxylated dimers, benzaldehyde, and benzoic acid as major photoproducts when irradiated with 310 nm UVB. Acute Photobacterium toxicity assays show the transformation mixture is 2.6-fold more cytotoxic than the parent compound; nonetheless, the photoproducts exhibit enhanced biodegradability relative to the starting material (67% DOC reduction after 5 h TiO₂ photocatalysis).
While measured BCFs point to limited direct accumulation, 3-Hydroxybenzophenone can still propagate through food webs via dietary and sediment pathways:
A conceptual trophic-transfer diagram (Figure 1) summarises primary vectors: (i) pelagic uptake by microalgae, (ii) ingestion by zooplankton, (iii) sedimentation of faecal pellets, (iv) detrital recycling by invertebrates, and (v) secondary transfer to fish and benthic-feeding mammals.
Although a reasonable picture of first-tier fate processes is emerging, several knowledge gaps remain:
Irritant